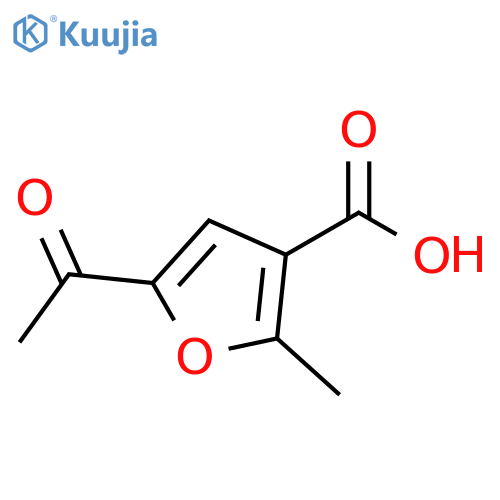Cas no 1211585-73-7 (5-acetyl-2-methylfuran-3-carboxylic acid)

1211585-73-7 structure
商品名:5-acetyl-2-methylfuran-3-carboxylic acid
CAS番号:1211585-73-7
MF:C8H8O4
メガワット:168.146722793579
MDL:MFCD24501965
CID:4578041
PubChem ID:91619863
5-acetyl-2-methylfuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Acetyl-2-methylfuran-3-carboxylic Acid
- 3-Furancarboxylic acid, 5-acetyl-2-methyl-
- 5-acetyl-2-methylfuran-3-carboxylic acid
-
- MDL: MFCD24501965
- インチ: 1S/C8H8O4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3,(H,10,11)
- InChIKey: LIKOFZUZYLUNET-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)=O)=CC(C(O)=O)=C1C
5-acetyl-2-methylfuran-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-217005-0.05g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
| Enamine | EN300-217005-0.25g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
| Enamine | EN300-217005-10g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 10g |
$3191.0 | 2023-09-16 | |
| Enamine | EN300-217005-1g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 1g |
$743.0 | 2023-09-16 | |
| 1PlusChem | 1P01BCOS-50mg |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 50mg |
$229.00 | 2025-03-19 | |
| 1PlusChem | 1P01BCOS-500mg |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 500mg |
$679.00 | 2025-03-19 | |
| Enamine | EN300-217005-0.5g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 0.5g |
$579.0 | 2023-09-16 | |
| Enamine | EN300-217005-5.0g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 5.0g |
$2152.0 | 2023-07-06 | |
| Enamine | EN300-217005-10.0g |
5-acetyl-2-methylfuran-3-carboxylic acid |
1211585-73-7 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
| TRC | B400463-50mg |
5-Acetyl-2-methylfuran-3-carboxylic Acid |
1211585-73-7 | 50mg |
$ 185.00 | 2022-06-07 |
5-acetyl-2-methylfuran-3-carboxylic acid 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
1211585-73-7 (5-acetyl-2-methylfuran-3-carboxylic acid) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
